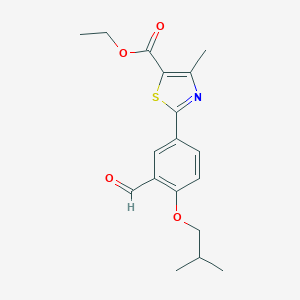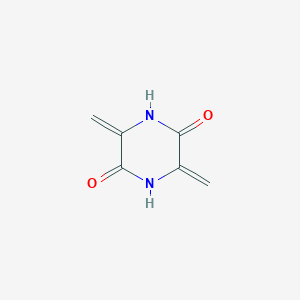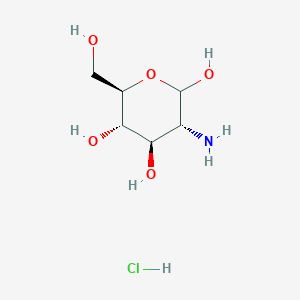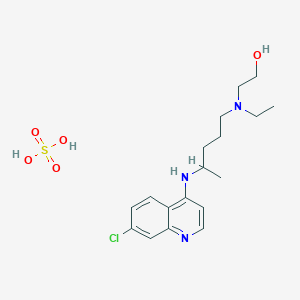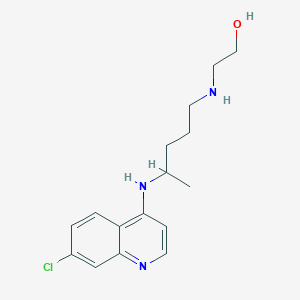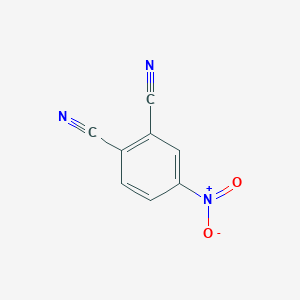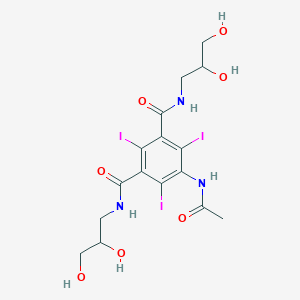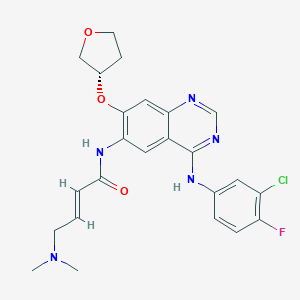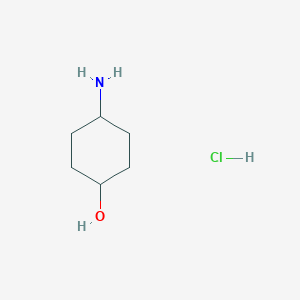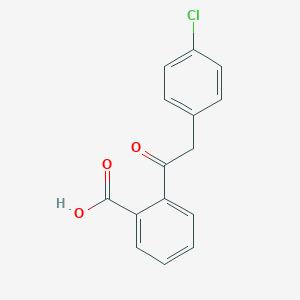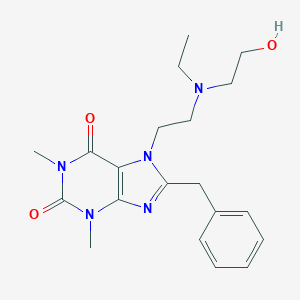
Methyl-2-phenylbutanoat
Übersicht
Beschreibung
Methyl 2-phenylbutanoate is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 .
Molecular Structure Analysis
The InChI code for Methyl 2-phenylbutanoate is 1S/C11H14O2/c1-3-10(11(12)13-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 . This indicates that the molecule consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
Methyl 2-phenylbutanoate has a density of 1.0±0.1 g/cm3, a boiling point of 228.0±0.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 46.5±3.0 kJ/mol and a flash point of 93.6±17.1 °C . The compound has a molar refractivity of 51.5±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“Methyl-2-phenylbutanoat” ist eine chemische Verbindung mit der CAS-Nummer: 2294-71-5 . Es wird in verschiedenen chemischen Syntheseschritten aufgrund seiner einzigartigen Struktur und Eigenschaften eingesetzt .
Zwischenprodukt in der pharmazeutischen Herstellung
“this compound” dient als wichtiges Zwischenprodukt bei der Herstellung bestimmter Arzneimittel. Beispielsweise wird es bei der Synthese von nicht-steroidalen Antirheumatika (NSAIDs) verwendet .
Enantioseparationsstudien
“this compound” wird in Enantioseparationsstudien verwendet, die die Trennung von Enantiomeren beinhalten . Diese Studien sind im Bereich der Pharmazeutika entscheidend, da die Chiralität eines Moleküls seine biologische Aktivität erheblich beeinflussen kann .
Gaschromatographie
“this compound” wird in der Gaschromatographie eingesetzt, einer gängigen Chromatographiemethode in der analytischen Chemie zur Trennung und Analyse von Verbindungen, die ohne Zersetzung verdampft werden können .
Vorläufer in der Amphetaminsynthese
“this compound” wird als Vorläufer bei der Synthese von Amphetaminen und Methamphetaminen eingestuft . Es ist jedoch wichtig zu beachten, dass diese Verwendung aufgrund des Missbrauchspotenzials streng reguliert ist .
Forschungs- und forensische Anwendungen
“this compound” wird als analytischer Referenzstandard in Forschungs- und forensischen Anwendungen verwendet . Dies hilft bei der Identifizierung und Quantifizierung der Verbindung in verschiedenen Proben
Safety and Hazards
Methyl 2-phenylbutanoate is a highly flammable liquid and vapor. It is harmful if swallowed and can cause skin and eye irritation . It is suspected of causing genetic defects and cancer, and may cause drowsiness or dizziness . It may be fatal if swallowed and enters airways . Personal protective equipment and face protection should be worn when handling this compound .
Wirkmechanismus
Target of Action
Methyl 2-phenylbutanoate is a complex organic compound with a molecular formula of C11H14O2
Biochemical Pathways
These could include metabolic pathways, signal transduction pathways, and others . The downstream effects of these interactions can vary widely and are dependent on the specific pathways involved.
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism into active or inactive forms, and its eventual excretion from the body .
Eigenschaften
IUPAC Name |
methyl 2-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-10(11(12)13-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIQQNDMGXNRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870954 | |
| Record name | Benzeneacetic acid, .alpha.-ethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2294-71-5 | |
| Record name | Methyl α-ethylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2294-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, alpha-ethyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, .alpha.-ethyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, .alpha.-ethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-phenylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is there interest in separating the enantiomers of methyl 2-phenylbutanoate?
A: Methyl 2-phenylbutanoate is a chiral molecule, meaning it exists in two forms (enantiomers) that are mirror images of each other. These enantiomers can exhibit different biological activities. [] Chiral 2-arylcarboxylic acid derivatives, like methyl 2-phenylbutanoate, are crucial intermediates in synthesizing 2-arylcarboxylic acids, a class of compounds that includes non-steroidal anti-inflammatory drugs (NSAIDs). [] Separating these enantiomers is essential for studying their individual properties and potentially developing enantiomerically pure drugs with improved efficacy and safety profiles.
Q2: What method was explored for separating the enantiomers of methyl 2-phenylbutanoate?
A: Researchers investigated the use of capillary gas chromatography (CGC) for enantioseparation. [] Two different chiral stationary phases were tested: 2,6-di-O-pentyl-3-O-butyryl-β-cyclodextrin and 2,6-di-O-benzyl-3-O-heptanoyl-β-cyclodextrin. The study found that both stationary phases successfully separated the enantiomers of methyl 2-phenylbutanoate, with 2,6-di-O-pentyl-3-O-butyryl-β-cyclodextrin demonstrating superior enantiomer separation ability. []
Q3: Can methyl 2-phenylbutanoate be synthesized enantioselectively?
A: Yes, an enantioselective synthesis of methyl 2-phenylbutanoate has been achieved. [] The method utilizes a chiral amino ether-lithium thiolate complex to catalyze the asymmetric conjugate addition of 2-trimethylsilylbenzenethiol to methyl 2-phenyl-2-butenoate. This reaction, followed by desulfurization, yields methyl 2-phenylbutanoate with a high enantiomeric excess (95% ee). [] This approach highlights the potential for developing efficient and selective methods for producing enantiomerically pure methyl 2-phenylbutanoate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


